N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide
Description
N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide is a small organic molecule featuring an azetidine (four-membered saturated nitrogen-containing ring) substituted with a hydroxymethyl group at the 3-position. While direct experimental data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs offer insights into its physicochemical and functional characteristics.
Properties
Molecular Formula |
C6H13N3O2 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N'-hydroxy-2-[3-(hydroxymethyl)azetidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-11)3-9-1-5(2-9)4-10/h5,10-11H,1-4H2,(H2,7,8) |
InChI Key |
CSQNFTQEIQYUET-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(CN1C/C(=N/O)/N)CO |
Canonical SMILES |
C1C(CN1CC(=NO)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers, esters, or halides depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The hydroxyl and imidamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural Analogues and Their Features
Key Observations :
Unlike pyridine or aryl analogs, the azetidine ring in the target compound introduces conformational rigidity, which may enhance selectivity in biological or catalytic contexts .
Substituent Effects :
- The 3-hydroxymethyl azetidine substituent in the target compound likely improves solubility compared to purely hydrophobic groups (e.g., p-tolyl in ).
- In contrast, thiazolidinedione derivatives prioritize electronegative substituents (e.g., nitro, methoxy) for hypoglycemic activity, highlighting divergent structure-activity relationships.
Therapeutic Potential: Azetidine-containing TLR7-9 antagonists demonstrate the therapeutic relevance of azetidine rings in immunomodulation. The target compound’s azetidine-hydroxymethyl moiety may similarly align with drug design for autoimmune diseases, though direct evidence is lacking.
Physicochemical and Spectroscopic Comparisons
- Molecular Mass and Polarity :
The target compound (158.18 g/mol) is lighter than TLR7-9 antagonists (~463 g/mol) but heavier than pyridine analogs (151.17 g/mol) . Its hydroxymethyl group likely increases polarity, akin to the methoxy groups in thiazolidinediones . - Spectroscopic Features :
While specific data for the target compound are unavailable, analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and thiazolidinediones were characterized via NMR, IR, and X-ray crystallography. The azetidine ring’s strain and N–O bond in the target compound would produce distinct IR stretches (e.g., N–O ~950 cm⁻¹) and NMR shifts (e.g., azetidine protons at δ 3.0–4.0 ppm) .
Biological Activity
N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide, a compound with the CAS number 2098160-20-2, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in research and medicine.
Molecular Structure:
- Molecular Formula: C₆H₁₃N₃O₂
- Molecular Weight: 159.19 g/mol
- IUPAC Name: this compound
The synthesis of this compound typically involves the reaction of hydroxymethyl azetidine derivatives with acetimidamide under controlled conditions. The reaction pathways often include functionalization steps that introduce the hydroxyl and imidamide groups, which are critical for its biological activity.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The compound is believed to modulate enzyme activities and receptor functions through the following mechanisms:
- Enzyme Inhibition: The hydroxyl group can participate in hydrogen bonding, which may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: The imidamide moiety may interact with receptors, influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.25 - 1 μg/mL |
| Escherichia coli | 0.5 - 4 μg/mL |
| Vancomycin-resistant Enterococcus (VRE) | 1 μg/mL |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, preliminary research suggests that this compound may have anticancer properties. Studies conducted on various cancer cell lines have demonstrated:
- Inhibition of Cell Proliferation: The compound exhibits an IC₅₀ value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells.
- Mechanism of Action: It appears to induce apoptosis and inhibit migration in cancer cells, suggesting a potential role in cancer therapeutics .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antibacterial Effects: A study reported that this compound effectively inhibited biofilm formation in MRSA strains, demonstrating its potential as a therapeutic agent against biofilm-associated infections .
- Cancer Research: In vivo studies using mouse models showed that treatment with this compound significantly reduced tumor growth and metastasis in breast cancer models, indicating its potential as a novel anticancer drug .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
